2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Furan-2-yl Oxadiazole Ring: This can be achieved by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Coupling with Phenoxyacetamide: The furan-2-yl oxadiazole intermediate is then coupled with phenoxyacetamide under suitable conditions, often involving the use of coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may inhibit key pathways involved in bacterial cell wall synthesis or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Another furan-oxadiazole derivative with antimicrobial properties.
Phenoxyacetamide Derivatives: Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, which have shown good activity against fungi.
Uniqueness
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O5 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H17N3O5/c1-26-15-10-8-14(9-11-15)22-19(25)13-28-17-6-3-2-5-16(17)20-23-21(29-24-20)18-7-4-12-27-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
UTZKWMJXLJBLGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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